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Glucosylceramide synthase-IN-3

Cat. No.: B12427575
M. Wt: 381.4 g/mol
InChI Key: MLVNGCMNEYHLOF-SFHVURJKSA-N
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Description

Molecular Biology and Enzymatic Function of Glucosylceramide Synthase (GCS)

GCS, encoded by the UGCG gene, is a transmembrane protein primarily located in the membrane of the cis-Golgi apparatus. nih.gov Its catalytic domain, the part of the enzyme that performs the chemical reaction, faces the cytoplasm. nih.gov This positioning allows it to access its substrate, ceramide, which is transported from its site of synthesis in the endoplasmic reticulum.

The enzymatic reaction catalyzed by GCS involves the transfer of a glucose moiety from UDP-glucose to the primary hydroxyl group of ceramide, forming glucosylceramide (GlcCer) and UDP. nih.govnih.gov This reaction is a critical control point in sphingolipid metabolism, as it diverts ceramide, a pro-apoptotic molecule, towards the synthesis of generally anti-apoptotic and pro-proliferative GSLs. nih.govmdpi.com

Computational modeling and in silico studies have provided insights into the catalytic mechanism of human GCS. nih.govacs.org These studies suggest that the enzyme utilizes a divalent metal cofactor, such as manganese (Mn²⁺), which is coordinated by specific amino acid residues including Asp144, Glu235, and Asp236. nih.gov This metal ion is crucial for trapping the phosphate (B84403) groups of the UDP-glucose substrate and orienting it correctly within the active site. nih.gov The ceramide substrate is accommodated in a hydrophobic pocket formed by residues such as Phe205, Cys207, Tyr237, and Leu284. nih.gov The interaction of the ceramide headgroup with His193 is thought to anchor the substrate in the correct position for catalysis. nih.gov The proposed catalytic mechanism is an SNi-type reaction. nih.gov

The expression and activity of GCS are tightly regulated to meet the cell's needs for GSLs and to maintain the appropriate balance of ceramide. GCS expression can be upregulated at the transcriptional level in response to various stimuli. For instance, during the differentiation of human keratinocytes, both GCS mRNA and protein levels increase significantly. nih.gov This upregulation is crucial for producing the GlcCer needed for the formation of the skin's permeability barrier. nih.gov

Cellular stress, including exposure to chemotherapeutic drugs, can also lead to the upregulation of GCS. aacrjournals.org This is often mediated by the transcription factor Sp1, which binds to the promoter region of the UGCG gene and enhances its transcription. aacrjournals.org This increase in GCS activity can contribute to multidrug resistance in cancer cells by converting pro-apoptotic ceramide into anti-apoptotic GlcCer. mdpi.comaacrjournals.org Furthermore, signaling pathways such as the PI-3 kinase pathway have been implicated in the regulation of GCS activity. science.gov

Critical Role of Glucosylceramide and Glycosphingolipids in Cellular Physiology

The product of the GCS reaction, GlcCer, is the precursor for the synthesis of a wide array of more complex GSLs. These molecules are not merely structural components of the cell membrane but are active participants in a multitude of cellular processes.

GlcCer and other GSLs play a significant role in organizing the structure of the cell membrane. They have a propensity to associate with cholesterol and sphingomyelin (B164518) to form specialized membrane microdomains known as lipid rafts. creative-proteomics.compnas.orgresearchgate.net These rafts are platforms for the assembly of signaling complexes and are involved in processes such as signal transduction and membrane trafficking. creative-proteomics.compnas.org

GlcCer itself can influence the biophysical properties of membranes, increasing their order and promoting the formation of gel-like domains. nih.gov The ability of GSLs to form clusters through hydrogen bonding contributes to the stability and function of these microdomains. nih.gov The specific fatty acid chain length of the ceramide backbone of GSLs can also influence their association with other molecules within these rafts. nih.gov

Glycosphingolipids are key players in cell-to-cell and cell-to-matrix interactions, which are fundamental for tissue organization and cell migration. pnas.orgjohnshopkins.edu Alterations in the expression of specific GSLs on the cell surface can impact cell adhesion and recognition. mdpi.com For example, certain gangliosides, a subclass of GSLs, have been shown to modulate the function of integrins, which are crucial receptors for cell adhesion to the extracellular matrix. The composition of GSLs in the plasma membrane can influence signaling pathways that regulate cell migration, a process that is vital in development and is often dysregulated in cancer. researchgate.net

The synthesis of GSLs is essential for normal embryonic development and cellular differentiation. pnas.orgnih.govresearchgate.net Studies have shown that the complete absence of GSL synthesis due to the knockout of the Ugcg gene is embryonically lethal, highlighting the critical role of these molecules. pnas.orgnih.gov GSLs are involved in modulating the cellular response to growth factors by interacting with their receptors within lipid rafts. pnas.org

The profile of GSLs on the cell surface changes during differentiation, and these changes are crucial for the proper development of tissues and organs. embopress.org For example, a switch from the production of globo-series GSLs to ganglio-series GSLs is a key event in neural differentiation. embopress.org This reprogramming of GSL metabolism is tightly controlled and is essential for the expression of neuronal genes. embopress.org Furthermore, GSLs are implicated in the regulation of cell proliferation and apoptosis, with ceramide generally promoting cell death and many GSLs promoting cell survival and growth. researchgate.netnih.gov

Intracellular Protein Trafficking Mechanisms

The synthesis and transport of glycosphingolipids is a complex process involving multiple cellular compartments and sophisticated trafficking mechanisms. The journey begins in the endoplasmic reticulum (ER), where ceramide, the precursor lipid, is synthesized. nih.govnih.gov For GSL synthesis to proceed, ceramide must be transported from the ER to the Golgi apparatus. conicet.gov.ar

Glucosylceramide synthase itself is an integral membrane protein located in the cis- and medial-Golgi cisternae. aacrjournals.org Its catalytic domain, which performs the glucosylation of ceramide, faces the cytoplasm. aacrjournals.orgplos.org This orientation means that the synthesis of glucosylceramide (GlcCer) occurs on the cytosolic leaflet of the Golgi membrane. plos.org

Once synthesized, GlcCer must be translocated from the cytosolic side to the luminal (interior) side of the Golgi. This "flipping" allows for the subsequent addition of more sugar units by other enzymes (glycosyltransferases) to create more complex GSLs like lactosylceramide (B164483) and gangliosides. aacrjournals.orgnih.gov The transport of ceramide from the ER to the Golgi can occur through both vesicular and non-vesicular pathways. One key non-vesicular pathway involves the ceramide-transfer protein (CERT), which specifically transports ceramide to the trans-Golgi network. conicet.gov.ar Other proteins, such as the four-phosphate adaptor protein 2 (FAPP2), are thought to be involved in the transport of newly synthesized GlcCer. conicet.gov.ar

Following their synthesis and modification in the Golgi, GSLs are transported to their final destination, primarily the plasma membrane, via vesicular trafficking. conicet.gov.ar The regulation of these trafficking pathways is essential, as it ensures the correct localization of GSLs, which is critical for their function. creative-proteomics.com Furthermore, the intracellular movement of GSLs is bidirectional; they can be internalized from the plasma membrane via endocytosis and transported to lysosomes for degradation, with some components being recycled back to the Golgi for reuse. biologists.com Disruptions in these trafficking pathways, for example by compounds like Brefeldin A which affects the Golgi apparatus, can alter the distribution and levels of GSLs within the cell. plos.orgbiologists.com

Glucosylceramide Synthase as a Foundational Research Target in Sphingolipid Biology

Glucosylceramide synthase stands out as a foundational research target due to its central role in sphingolipid metabolism and its direct link to human health and disease. mdpi.comnih.gov The enzyme sits (B43327) at a critical metabolic branch point. One path, initiated by GCS, leads to the formation of complex GSLs. The other path involves ceramide itself, which is not just a structural precursor but also a potent signaling molecule that can induce apoptosis (programmed cell death). nih.govresearchgate.net

By converting ceramide to glucosylceramide, GCS effectively lowers the intracellular concentration of pro-apoptotic ceramide. mdpi.com This action has profound implications in cancer biology. Many cancer cells exhibit elevated GCS expression, which is believed to be a survival mechanism that protects them from chemotherapy-induced apoptosis. oatext.comresearchgate.netmdpi.com This makes GCS a compelling target for cancer therapy. Inhibiting GCS can prevent the detoxification of ceramide, thereby re-sensitizing cancer cells to chemotherapeutic agents. nih.govmdpi.com

The development of specific and potent inhibitors for GCS is therefore a major focus of biomedical research. The chemical compound Glucosylceramide synthase-IN-3 , also known as BZ1, is one such molecule. medchemexpress.comtargetmol.com It is a potent, orally active, and brain-penetrant inhibitor of human GCS, making it a valuable tool for studying the consequences of GCS inhibition in various biological systems, including preclinical models of neurological disorders like Gaucher's disease and synucleinopathies. medchemexpress.comimmunomart.com

Interactive Data Table: Properties of this compound

Property Value Source
Target Glucosylceramide synthase (GCS) medchemexpress.comtargetmol.com
IC₅₀ (human GCS) 16 nM medchemexpress.comtargetmol.com
IC₅₀ (cellular, human) 94 nM targetmol.com
IC₅₀ (cellular, mouse) 160 nM targetmol.com
Known As Compound BZ1 medchemexpress.comtargetmol.com
Activity Potent, orally active, brain-penetrant medchemexpress.comtargetmol.com

| Research Area | Gaucher's disease, Synucleinopathies | medchemexpress.comimmunomart.com |

Interactive Data Table: Key Enzymes in Glycosphingolipid Metabolism

Enzyme Function Location Role in Homeostasis Source
Glucosylceramide synthase (GCS) Catalyzes Ceramide + UDP-glucose → Glucosylceramide Cytosolic face of Golgi Initiates GSL biosynthesis; regulates ceramide levels aacrjournals.orgmdpi.com
Glucocerebrosidase (GBA) Hydrolyzes Glucosylceramide → Ceramide + Glucose Lysosome Degrades GlcCer; deficiency causes Gaucher disease understandinggsl.comcreative-proteomics.com
α-galactosidase A (α-Gal A) Hydrolyzes Globotriaosylceramide (Gb3) Lysosome Degrades Gb3; deficiency causes Fabry disease understandinggsl.com
β-hexosaminidase A Degrades GM2 ganglioside Lysosome Degrades GM2; deficiency causes Tay-Sachs disease understandinggsl.com

| Ceramidase | Hydrolyzes Ceramide → Sphingosine + Fatty acid | ER, Lysosomes | Catabolizes ceramide | nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20FN3O3 B12427575 Glucosylceramide synthase-IN-3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H20FN3O3

Molecular Weight

381.4 g/mol

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-(4-fluorophenyl)-1,3-benzoxazol-4-yl]carbamate

InChI

InChI=1S/C21H20FN3O3/c22-15-6-4-14(5-7-15)20-24-19-16(2-1-3-17(19)27-20)23-21(26)28-18-12-25-10-8-13(18)9-11-25/h1-7,13,18H,8-12H2,(H,23,26)/t18-/m0/s1

InChI Key

MLVNGCMNEYHLOF-SFHVURJKSA-N

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)NC3=C4C(=CC=C3)OC(=N4)C5=CC=C(C=C5)F

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)NC3=C4C(=CC=C3)OC(=N4)C5=CC=C(C=C5)F

Origin of Product

United States

Glucosylceramide Synthase in 3: a Research Compound for Glucosylceramide Synthase Inhibition

Historical Context and Evolution of Glucosylceramide Synthase Inhibitors in Research

The exploration of glucosylceramide synthase (GCS) inhibitors is rooted in the study of glycosphingolipid storage disorders, such as Gaucher disease. In these conditions, a deficiency in the enzyme glucocerebrosidase (GCase) leads to the accumulation of its substrate, glucosylceramide (GlcCer), and its deacylated form, glucosylsphingosine (B128621) (GlcSph). nih.gov This accumulation is particularly detrimental in the central nervous system.

The concept of "substrate reduction therapy" (SRT) emerged as a therapeutic strategy to counteract this accumulation by inhibiting the synthesis of GlcCer. This is achieved by targeting GCS, the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.

Early research in this area led to the development of the first generation of GCS inhibitors. A notable example is D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP), which served as a foundational tool for studying the cellular functions of glycosphingolipids. Subsequent research focused on improving potency and specificity, leading to the development of compounds like eliglustat, which gained clinical approval for the treatment of Gaucher disease type 1.

However, a significant challenge remained: the limited ability of these early inhibitors to cross the blood-brain barrier. This restricted their therapeutic potential for the neurological manifestations of Gaucher disease and other synucleinopathies like Parkinson's disease, where GBA1 mutations are a major genetic risk factor. nih.gov This unmet need drove the evolution of GCS inhibitor research towards the development of brain-penetrant molecules, a class to which Glucosylceramide synthase-IN-3 belongs. The focus shifted to designing compounds with physicochemical properties conducive to central nervous system exposure, while maintaining high potency and selectivity for GCS.

Development and Initial Characterization of this compound

This compound (BZ1) was developed as a novel, potent, and brain-penetrant small molecule inhibitor of GCS. Its development was aimed at providing a research tool to investigate the consequences of reducing glycosphingolipid levels in preclinical models of synucleinopathy. nih.gov

Initial characterization of this compound demonstrated its significant inhibitory activity against human GCS, with an IC50 of 16 nM. Further studies in cellular systems confirmed its potency, with cellular IC50 values of 94 nM in human fibroblasts and 160 nM in mouse fibroblasts. In primary neuron cultures, the compound exhibited an IC50 of 20 nM. nih.gov

In vivo studies in mice highlighted the compound's oral bioavailability and ability to penetrate the central nervous system. A single oral administration of this compound resulted in a dose-dependent reduction of GlcCer in both plasma and the brain. This demonstrated successful target engagement in the periphery and the central nervous system. nih.gov

ParameterValue
Human GCS IC50 16 nM
Cellular IC50 (Human Fibroblasts) 94 nM
Cellular IC50 (Mouse Fibroblasts) 160 nM
IC50 (Primary Neurons) 20 nM
Data sourced from MedChemExpress. nih.gov

Research utilizing this compound in primary neuron models of α-synuclein pathology showed that the compound could significantly decrease glycosphingolipid concentrations and reduce the accumulation of insoluble phosphorylated α-synuclein. Furthermore, it was shown to rescue lysosomal deficits associated with GBA1 mutations and α-synuclein pathology, and to attenuate neurodegeneration of dopamine (B1211576) neurons. nih.gov

Design and Synthesis Research of this compound Analogues

The chemical scaffold of this compound, a benzoxazole (B165842) carbamate (B1207046), represents a promising starting point for the design and synthesis of novel GCS inhibitors. Research in this area focuses on exploring the structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties.

While specific SAR studies for a series of direct analogues of this compound are not extensively published in publicly available literature, general principles for benzoxazole-based inhibitors can be inferred from related research. Key areas for modification and SAR exploration would likely include:

The Benzoxazole Core: Substitution patterns on the benzoxazole ring can significantly influence inhibitory activity and physicochemical properties. Electron-withdrawing or electron-donating groups at various positions could be explored to modulate potency and metabolic stability.

The Carbamate Linker: The carbamate group is a crucial hydrogen-bonding moiety. Modifications to this linker, such as altering its rigidity or replacing it with other bioisosteres, could impact binding affinity and selectivity.

The Fluorophenyl Group: The nature and position of the substituent on the phenyl ring can influence hydrophobic interactions and electronic properties. A systematic exploration of different substituents would be critical to understanding their impact on GCS inhibition.

A critical aspect of designing GCS inhibitors is ensuring high selectivity for the target enzyme over other glycosyltransferases and enzymes involved in lipid metabolism. Structural modifications play a pivotal role in achieving this.

For a compound like this compound, modulating specificity and selectivity would involve fine-tuning the structural elements to exploit unique features of the GCS active site. For instance, the conformation and steric bulk of the quinuclidine (B89598) and fluorophenyl groups could be altered to disfavor binding to off-target enzymes. The hydrogen bonding pattern dictated by the carbamate linker can also be a key determinant of selectivity.

The goal of such modifications is to design analogues with an improved therapeutic index by minimizing off-target effects. This involves iterative cycles of chemical synthesis, in vitro enzyme inhibition assays against a panel of related enzymes, and cellular activity assessments. While detailed public data on the selectivity profile of this compound and its analogues is limited, this remains a central focus in the development of research tools and potential therapeutic candidates in this class.

Molecular and Biochemical Elucidation of Glucosylceramide Synthase in 3 Action

Quantitative Enzyme Kinetics of Glucosylceramide Synthase-IN-3 Mediated Inhibition

This compound, also known as compound BZ1, has been identified as a potent, brain-penetrant, and orally active inhibitor of glucosylceramide synthase (GCS). medchemexpress.commedchemexpress.com The primary function of GCS is to catalyze the transfer of glucose from UDP-glucose to ceramide, the first committed step in the biosynthesis of most glycosphingolipids. mdpi.comnih.gov

Determination of Inhibitory Constants and Mechanisms

The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibitory constant (Ki). For this compound, the IC₅₀ value against human GCS has been determined to be 16 nM. medchemexpress.commedchemexpress.com This low nanomolar value indicates a high degree of potency for this inhibitor. While a Ki value of 0.13 nM has been noted, detailed experimental studies delineating the full kinetic profile and the reversible or irreversible nature of the inhibition are not extensively available in peer-reviewed literature. cymitquimica.com The mechanism of action, whether it involves direct competition with substrates, allosteric modulation, or other forms of inhibition, remains to be fully elucidated through dedicated enzymatic assays.

Substrate Competitive and Non-Competitive Inhibition Analysis

The catalytic action of GCS involves two primary substrates: ceramide and UDP-glucose. mdpi.com A thorough kinetic analysis would involve determining whether this compound competes with either of these substrates for binding to the enzyme's active site. Such studies are crucial for understanding the precise mechanism of inhibition. For instance, competitive inhibition would imply that the inhibitor binds to the same site as the substrate, and its effect could be overcome by increasing substrate concentration. Non-competitive inhibition would suggest binding to a site other than the active site, affecting the enzyme's catalytic efficiency without preventing substrate binding. Currently, specific data from substrate competitive and non-competitive inhibition analyses for this compound are not publicly available.

Structural Insights into this compound Binding to GCS

Understanding the physical interaction between an inhibitor and its target enzyme is fundamental to rational drug design and optimization. Computational methods are powerful tools for gaining such structural insights, especially for membrane-bound proteins like GCS, for which experimental structures are often challenging to obtain.

Computational Molecular Docking and Dynamics Simulations of Inhibitor-Enzyme Complexes

To date, specific molecular docking and molecular dynamics (MD) simulation studies for this compound complexed with GCS have not been published. However, computational studies on GCS with its natural substrates have provided a detailed view of the enzyme's active site. These studies could serve as a foundation for future in silico analyses of inhibitor binding. Such simulations would aim to predict the most likely binding pose of this compound within the GCS active site, identifying key amino acid residues involved in the interaction through forces like hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Application of Advanced Computational Methodologies (e.g., Metadynamics)

Advanced computational techniques like metadynamics can be employed to explore the energy landscape of inhibitor binding and unbinding events, providing deeper insights into the stability of the inhibitor-enzyme complex and the mechanism of association. While these powerful methods have been applied to understand the interaction of GCS with its natural substrates, their application to elucidate the binding dynamics of this compound has not yet been reported in the scientific literature.

Perturbations of Sphingolipid Metabolic Pathways by this compound

The inhibition of GCS by this compound is expected to cause significant alterations in the cellular sphingolipid profile. By blocking the conversion of ceramide to glucosylceramide, the inhibitor directly impacts the flow of metabolites through this critical pathway.

The primary and most direct consequence of GCS inhibition is the accumulation of its substrate, ceramide. mdpi.comnih.gov Ceramide is a bioactive lipid that can act as a signaling molecule involved in cellular processes such as apoptosis (programmed cell death), cell cycle arrest, and inflammation. nih.govjci.org Therefore, an increase in cellular ceramide levels is a significant metabolic perturbation.

Regulation of Glucosylceramide Levels

The primary and most direct biochemical consequence of this compound action is the significant reduction of glucosylceramide (GlcCer), the immediate product of the GCS enzyme. As a potent inhibitor with an IC50 of 16 nM for human GCS, this compound effectively halts the synthesis of new GlcCer molecules. medchemexpress.com

Research findings demonstrate that administration of this inhibitor leads to a dose-dependent decrease in GlcCer concentrations. In preclinical in vitro models using rodent primary neurons, treatment with this compound resulted in a significant reduction in glycosphingolipid levels. nih.gov This effect is mirrored in in vivo studies, where oral administration to mice led to substantial reductions of GlcCer in both plasma and brain tissue, confirming the compound's pharmacological activity and ability to cross the blood-brain barrier. nih.govmedchemexpress.com For instance, a single oral dose can reduce plasma GlcCer by up to approximately 75% and brain GlcCer to about 48% of levels seen in untreated controls. medchemexpress.com This demonstrates a direct and robust regulation of GlcCer levels, which is the foundational action of the inhibitor. nih.gov

Table 1: Effect of this compound on Glucosylceramide (GlcCer) Levels in Mice
TissueDosage AdministrationObserved Reduction in GlcCerReference
PlasmaSingle oral gavage (6, 20, or 100 mg/kg)Dose-dependent reduction up to ~75% medchemexpress.com
BrainSingle oral gavage (6, 20, or 100 mg/kg)Reduced to ~48% of vehicle-treated controls medchemexpress.com
Brain4-day oral gavage (6, 20, or 100 mg/kg/day)Causes larger reductions in GlcCer than single dose medchemexpress.com

Impact on Ceramide Metabolism and Accumulation

By inhibiting the enzymatic conversion of ceramide to GlcCer, this compound directly impacts the metabolic fate of ceramide. acs.orgresearchgate.net Ceramide sits (B43327) at a central hub in sphingolipid metabolism, and blocking a major outflow pathway can lead to its accumulation. mdpi.com This increase in the substrate (ceramide) is a frequently observed consequence of GCS inhibition. mdpi.comresearchgate.net The accumulation of pro-apoptotic ceramide is one of the mechanisms through which GCS inhibitors can influence cell fate. mdpi.com

However, studies with some GCS inhibitors have shown that ceramide levels may remain constant, suggesting the activation of compensatory metabolic pathways to reroute the excess ceramide. nih.gov For example, ceramide can be converted to sphingomyelin (B164518) or catabolized back to sphingosine. mdpi.com Specific research detailing the precise impact of this compound on ceramide accumulation is not extensively covered in the available literature. Nonetheless, the fundamental mechanism of GCS inhibition implies a potential for increased intracellular ceramide concentrations as its conversion to GlcCer is blocked. mdpi.com

Alterations in Downstream Glycosphingolipid Biosynthesis

The synthesis of hundreds of different complex glycosphingolipids, including gangliosides, globosides, and lacto-series GSLs, begins with the formation of GlcCer. acs.orgnih.gov Therefore, by inhibiting GCS, this compound effectively acts as a bottleneck for the entire downstream GSL biosynthetic pathway. nih.govacs.org

Treatment with the inhibitor leads to a significant decrease in the total concentration of cellular glycosphingolipids. nih.gov This includes a reduction in lactosylceramide (B164483) (the precursor for many complex GSLs) and more complex structures that are built upon the GlcCer core. nih.govnih.gov For example, the synthesis of gangliosides like GM3, GD3, and GT3, which are crucial for various cellular functions, is dependent on the initial production of GlcCer. mdpi.com Furthermore, the de-acylation of GlcCer produces glucosylsphingosine (B128621) (GlcSph), another bioactive lipid; inhibition of GCS consequently also reduces the potential for GlcSph formation. acs.orgpnas.org The broad reduction of these downstream molecules is a key outcome of the inhibitor's action, altering the composition of cell membranes and affecting the numerous biological processes that GSLs mediate. nih.gov

Cellular and Subcellular Responses to Glucosylceramide Synthase in 3

Regulation of Cellular Proliferation and Apoptosis Signaling by Glucosylceramide synthase-IN-3

Inhibition of glucosylceramide synthase (GCS) by this compound fundamentally alters the balance of sphingolipids within the cell, leading to a decrease in cell proliferation and an increase in programmed cell death, or apoptosis. nih.govnih.gov This is achieved through the modulation of key apoptotic signaling pathways.

A primary mechanism through which this compound induces apoptosis is by altering the expression of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. nih.gov Research in liver cell models has demonstrated that the inhibition of GCS leads to a significant decrease in the mRNA expression of the anti-apoptotic protein Bcl-2. nih.govnih.gov Concurrently, there is an increase in the mRNA expression of the pro-apoptotic protein Bax. nih.govnih.gov

This shift in the Bcl-2/Bax ratio is a critical event that favors apoptosis. nih.gov The Bcl-2 and Bax proteins can form heterodimers, and an excess of Bax promotes the formation of pores in the mitochondrial outer membrane. nih.govbiorxiv.org This permeabilization leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of cysteine proteases known as caspases. nih.gov

Studies confirm that GCS inhibition results in elevated mRNA and protein expression of caspase-3, a key executioner caspase in the apoptotic process. nih.govnih.gov The activation of caspase-3 is a downstream consequence of the altered Bcl-2/Bax balance and is essential for the dismantling of the cell during apoptosis. nih.govdovepress.com

Table 1: Effect of GCS Inhibition on Apoptotic Pathway Components in Cell Models nih.govnih.gov
Gene/ProteinFunctionEffect of GCS Inhibition
Bcl-2Anti-apoptoticDecreased mRNA expression
BaxPro-apoptoticIncreased mRNA expression
Caspase-3Executioner caspaseIncreased mRNA and protein expression

Glucosylceramide synthase catalyzes the conversion of ceramide to glucosylceramide. nih.gov By inhibiting this enzyme, this compound effectively blocks this metabolic pathway, leading to the accumulation of its substrate, ceramide. aacrjournals.orgmdpi.com Ceramide is not merely a structural lipid but a potent bioactive molecule that acts as a second messenger in signaling pathways that regulate antiproliferative processes, including apoptosis. nih.govstuba.sk

Elevated intracellular ceramide levels are a well-established trigger for apoptosis. aacrjournals.orgfoxchase.org The accumulation of ceramide following GCS inhibition can initiate mitochondrial injury and activate the caspase cascade, sensitizing cells to apoptotic stimuli. mdpi.com This pro-apoptotic effect of ceramide is a central component of the cellular response to GCS inhibitors like this compound. aacrjournals.orgmdpi.com The balance between ceramide and its glycosylated, non-apoptotic metabolite, glucosylceramide, is thus a critical determinant of cell survival, and shifting this balance toward ceramide is a key mechanism for inducing cell death. nih.gov

Effects on Cellular Signaling Networks

The activity of this compound extends beyond the direct induction of apoptosis, impacting broader cellular signaling networks by altering the composition of the cell membrane.

GCS is the gateway for the biosynthesis of a vast array of complex glycosphingolipids. pnas.orgnih.gov These lipids are essential components of the plasma membrane and are particularly enriched in microdomains known as lipid rafts. uiowa.edu Lipid rafts serve as organizing centers for signal transduction, concentrating signaling proteins and receptors to facilitate their interaction.

By inhibiting GCS, this compound depletes the cell of these complex glycosphingolipids. This alteration in membrane composition can disrupt the structure and function of lipid rafts, thereby modulating the activity of various receptors. For instance, glycosphingolipids are known to be in close physical proximity to and regulate the function of receptors such as the insulin (B600854) receptor and epidermal growth factor receptor. uiowa.edu Therefore, the depletion of glycosphingolipids can have profound effects on receptor-mediated signaling pathways that are crucial for cell growth, differentiation, and survival.

The modulation of membrane lipid composition by this compound has specific consequences for growth factor signaling. Studies using other GCS inhibitors have shown that the depletion of glycosphingolipids can significantly impair cellular responses to various growth factors.

For example, the inhibition of GCS has been found to block nerve growth factor (NGF)-induced signaling pathways in PC12 cells. This occurs by preventing the autophosphorylation of the Trk receptor, a critical step in initiating the downstream signaling cascade. Similarly, GCS inhibition can mitigate signaling mediated by vascular endothelial growth factor (VEGF). nih.gov Furthermore, inhibiting GCS has been shown to reduce the phosphorylation of ERK, a key component of the MAPK/ERK signaling pathway that is often activated by growth factors and is crucial for cell proliferation. mdpi.comnih.gov

Table 2: Documented Impact of GCS Inhibition on Growth Factor Signaling
Signaling PathwayKey Protein AffectedObserved Effect of GCS Inhibition
Nerve Growth Factor (NGF) SignalingTrk ReceptorInhibition of receptor autophosphorylation
Vascular Endothelial Growth Factor (VEGF) SignalingDownstream effectorsMitigation of angiogenesis signaling nih.gov
MAPK/ERK PathwayERKReduced phosphorylation/activation mdpi.comnih.gov

This compound Induced Changes in Organelle Function

The inhibition of GCS by this compound can induce significant stress and functional changes in several key cellular organelles due to the central role of sphingolipid metabolism in maintaining organelle integrity and function.

The synthesis of glucosylceramide occurs on the cytosolic surface of the Golgi apparatus. creative-proteomics.compnas.org Ceramide, the substrate for GCS, is synthesized in the endoplasmic reticulum (ER) and transported to the Golgi. stuba.skpnas.org Disruption of this pathway by this compound can lead to an accumulation of ceramide in the ER and Golgi, potentially inducing ER stress. stuba.skacs.org In some cell models, GCS inhibition has been linked to altered Golgi morphology, including a reduction in the number of cisternae per Golgi apparatus. nih.gov

Furthermore, the accumulation of ceramide has direct consequences for mitochondria. Ceramide can induce mitochondrial outer membrane permeabilization, a key event in the intrinsic apoptotic pathway, leading to the release of cytochrome c. mdpi.comnih.gov Therefore, by increasing ceramide levels, this compound can directly compromise mitochondrial integrity and function, pushing the cell toward apoptosis. mdpi.com Alterations in sphingolipid metabolism are also closely linked to lysosomal function, and disruptions can affect processes like autophagy and lead to the accumulation of lipids, reminiscent of lysosomal storage disorders. uiowa.edu

Lysosomal Homeostasis and Lipid Storage Dynamics

The inhibition of Glucosylceramide synthase (GCS) directly impacts sphingolipid metabolism, a critical component of lysosomal function and lipid homeostasis. GCS catalyzes the conversion of ceramide to glucosylceramide (GlcCer), the precursor for most glycosphingolipids (GSLs). nih.govresearchgate.net Lysosomes are central to the degradation of GSLs, and their dysfunction can lead to the accumulation of these lipids, characteristic of lysosomal storage diseases (LSDs) such as Gaucher disease. mdpi.commdpi.com

By blocking GCS, inhibitors like this compound can reduce the production of GlcCer and downstream GSLs. This substrate reduction approach is a therapeutic strategy for some LSDs. mdpi.com Inhibition of GCS leads to an accumulation of its substrate, ceramide, a bioactive lipid that can trigger various cellular responses, including apoptosis. creative-proteomics.comnih.gov The balance between ceramide and GlcCer is crucial for cell fate, with ceramide generally promoting cell death and GlcCer supporting cell survival. creative-proteomics.com

Studies on GCS inhibitors have shown that they can rescue lysosomal deficits. For example, a novel GCS inhibitor, benzoxazole (B165842) 1 (BZ1), was found to rescue lysosomal deficits associated with GBA1 mutations, which are a risk factor for Parkinson's disease. nih.gov This highlights the intricate connection between GCS activity and the maintenance of a healthy lysosomal environment. The regulation of glucosylceramide levels through GCS is a key part of the cell's homeostatic mechanisms to maintain optimal lipid composition and membrane function. creative-proteomics.com

Mitochondrial Integrity and Bioenergetic States in Cellular Contexts

The impact of this compound on mitochondrial integrity and cellular bioenergetics is primarily indirect, mediated through the modulation of ceramide levels. Ceramide, which accumulates upon GCS inhibition, is known to affect mitochondrial function. nih.gov It can induce mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors. nih.gov

Ceramide-induced apoptosis is often associated with an increase in mitochondrial reactive oxygen species (ROS) generation, a sign of mitochondrial dysfunction. nih.gov Furthermore, ceramide has been shown to interact with components of the mitochondrial membrane, potentially altering its properties and function. mdpi.com For instance, ceramide can form channels in the mitochondrial outer membrane, facilitating the release of proteins from the intermembrane space.

Modulation of Multidrug Resistance Mechanisms in Cancer Cell Models

The overexpression of Glucosylceramide synthase is a well-documented mechanism of multidrug resistance (MDR) in various cancer cell lines. nih.govaacrjournals.orgaacrjournals.org Inhibition of GCS has emerged as a promising strategy to overcome this resistance.

Interference with Glycosphingolipid-Associated Drug Efflux Mechanisms (e.g., ABC Transporters)

A primary mechanism by which GCS contributes to MDR is through its interaction with ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which is encoded by the MDR1 gene. aacrjournals.orgescholarship.org P-gp is an efflux pump that actively removes a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. aacrjournals.org

Overexpression of GCS has been shown to correlate with increased expression of P-gp in several drug-resistant cancer cell lines. aacrjournals.orgaacrjournals.org The glycosphingolipids produced downstream of GCS can upregulate MDR1 expression. escholarship.org By inhibiting GCS, compounds like this compound reduce the levels of these GSLs, leading to a downregulation of P-gp expression and function. aacrjournals.org This, in turn, increases the intracellular accumulation of anticancer drugs, restoring their cytotoxic effects.

The following table summarizes the correlation between GCS, P-gp, and drug resistance in selected cancer cell lines.

Cell LineCancer TypeResistance toGCS ExpressionP-gp Expression
MCF-7-AdrRBreast CancerDoxorubicin (B1662922)HighHigh
K562/A02LeukemiaAdriamycin, VincristineHighHigh
KB-V1Epidermoid CarcinomaVinblastineHighHigh
HN9-cisRHead and Neck CancerCisplatinHighHigh

This table is a compilation of findings from multiple studies on GCS and multidrug resistance.

Chemosensitization Strategies in Experimental Cancer Cell Lines

Inhibition of GCS has been demonstrated to be an effective chemosensitization strategy in a variety of cancer cell models. By blocking GCS, inhibitors not only interfere with drug efflux pumps but also promote the accumulation of pro-apoptotic ceramide. aacrjournals.org This dual mechanism makes GCS inhibitors potent agents for reversing drug resistance.

For example, the use of a GCS inhibitor, PPMP, increased the sensitivity of K562/A02 leukemia cells to adriamycin. nih.gov In another study, an antisense oligonucleotide against GCS, MBO-asGCS, substantially increased doxorubicin sensitivity in drug-resistant MCF-7-AdrR breast cancer cells by 83-fold. aacrjournals.org Similarly, both genetic silencing and pharmacological inhibition of GCS with PPMP increased cisplatin-induced cell death in head and neck cancer cells. aacrjournals.org

The table below presents data on the chemosensitizing effects of GCS inhibition in different cancer cell lines.

Cancer Cell LineChemotherapeutic AgentGCS InhibitorFold-Increase in Sensitivity
MCF-7-AdrR (Breast)DoxorubicinMBO-asGCS83
EMT6/AR1 (Murine Breast)DoxorubicinMBO-asGCS43
K562/A02 (Leukemia)AdriamycinPPMPSignificant increase
HN9-cisR (Head and Neck)CisplatinPPMP / GCS siRNASignificant increase

This table summarizes results from various preclinical studies investigating the chemosensitizing effects of GCS inhibition.

These findings underscore the therapeutic potential of targeting GCS with inhibitors like this compound to overcome multidrug resistance in cancer.

Preclinical Research Applications of Glucosylceramide Synthase in 3 in Disease Models

Research in Lysosomal Storage Disease Animal Models

The application of GCS inhibitors has been extensively studied in various animal models of lysosomal storage diseases. These preclinical investigations are vital for establishing the potential efficacy of this therapeutic approach before consideration for human trials.

Gaucher disease is characterized by a deficiency in the enzyme glucocerebrosidase (GCase), leading to the accumulation of glucosylceramide (GlcCer) and its cytotoxic metabolite, glucosylsphingosine (B128621) (GlcSph), in various tissues. plos.orgnih.govfigshare.com While enzyme replacement therapy is effective for the non-neuropathic (Type 1) form of the disease, it does not cross the blood-brain barrier to address the severe neurological symptoms of Types 2 and 3. plos.orgnih.govfigshare.com

In mouse models of neuronopathic Gaucher disease, brain-penetrant GCS inhibitors have demonstrated the ability to significantly lower the levels of stored glycosphingolipids. plos.orgnih.govfigshare.com Systemic administration of novel GCS inhibitors, such as GZ-161, has been shown to successfully reduce the accumulation of both GlcCer and GlcSph in the central nervous system (CNS) and visceral organs. plos.orgnih.govfigshare.com Similarly, the inhibitor Genz-112638 was effective in reducing GlcCer levels in the spleen, lung, and liver of a murine model of Gaucher disease. nih.gov In another study, the inhibitor Genz-682452 reduced liver and brain glycolipids by over 70% and 20%, respectively. researchgate.net

BiomarkerTissue/OrganObserved Effect
Glucosylceramide (GlcCer)Brain>40% Reduction researchgate.net
Glucosylsphingosine (GlcSph)BrainSignificant Reduction plos.orgnih.gov
Glucosylceramide (GlcCer)Liver, Spleen, LungSignificant Reduction nih.gov

This table summarizes findings from multiple studies on different GCS inhibitors in Gaucher disease mouse models.

The reduction of harmful lipid substrates in the brain corresponds with an improvement in the neurological symptoms observed in mouse models. Treatment with brain-penetrant GCS inhibitors has been shown to reduce neuroinflammation and gliosis, which are cellular markers of neurological damage. researchgate.net This leads to tangible improvements in motor function, a delay in the onset of ataxia (impaired coordination), and a reduction in paresis (muscular weakness). researchgate.net Importantly, these interventions have resulted in a significant extension of lifespan in mouse models of neuronopathic Gaucher disease. plos.orgnih.govfigshare.comresearchgate.net

Fabry disease is an X-linked disorder resulting from a deficiency of the α-galactosidase A enzyme, which leads to the accumulation of globotriaosylceramide (Gb3) and its deacylated form, lyso-Gb3.

In mouse models of Fabry disease, GCS inhibitors effectively reduce the synthesis of glucosylceramide, which is the precursor to Gb3. nih.gov This action leads to a significant, concentration-dependent decrease in the accumulation of Gb3 in key organs such as the kidney, liver, and heart. jci.orgnih.gov Studies using the GCS inhibitor lucerastat also showed a dose-dependent reduction in Gb3 in cultured fibroblast cells from Fabry patients. nih.gov Research indicates that GCS inhibitors can lower Gb3 levels in the kidney more effectively than enzyme replacement therapy in these models. nih.gov

BiomarkerTissue/OrganObserved Effect
Globotriaosylceramide (Gb3)KidneySignificant Reduction jci.orgnih.gov
Globotriaosylceramide (Gb3)LiverSignificant Reduction jci.orgnih.gov
Globotriaosylceramide (Gb3)HeartSignificant Reduction jci.org

This table summarizes findings from studies on GCS inhibitors in Fabry disease mouse models.

Sandhoff disease is a severe GM2 gangliosidosis caused by a deficiency of the enzyme β-hexosaminidase. This results in the massive accumulation of GM2 gangliosides and other related glycolipids, particularly in the brain. Preclinical studies in a mouse model of Sandhoff disease have shown that blood-brain barrier-permeant GCS inhibitors can provide a significant therapeutic benefit. nih.gov Treatment has been shown to reduce the accumulation of GM2 in both the central nervous system and visceral organs. nih.gov This reduction in substrate storage correlated with improved motor function, delayed onset of neurological symptoms, and a significant increase in the lifespan of the Sandhoff mice. nih.govresearchgate.net

Niemann-Pick Type C Disease Models

A review of peer-reviewed scientific literature did not yield preclinical research studies investigating the specific compound Glucosylceramide synthase-IN-3 (also known as BZ1) in models of Niemann-Pick Type C disease.

Research in Cancer Models

Hepatocellular Carcinoma Preclinical Studies

No preclinical studies on the application of this compound (BZ1) in hepatocellular carcinoma models were identified in a review of scientific literature.

Lung Adenocarcinoma Research Models

A review of scientific literature did not yield preclinical research studies investigating this compound (BZ1) in lung adenocarcinoma models.

Investigation of this compound in Overcoming Acquired Drug Resistance

No preclinical studies specifically investigating the role of this compound (BZ1) in overcoming acquired drug resistance in cancer models were identified in a review of scientific literature.

Research in Neurodegenerative Disease Models (GBA-Related Synucleinopathies)

Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are a major genetic risk factor for developing synucleinopathies like Parkinson's disease. nih.gov Reduced GCase activity leads to the accumulation of its substrates, the glycosphingolipids glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph), which may contribute to the aggregation of α-synuclein and lysosomal dysfunction. nih.govacs.org The inhibition of glucosylceramide synthase (GCS), the enzyme responsible for synthesizing GlcCer, is a therapeutic strategy to reduce these substrates. acs.org

This compound (also referred to as BZ1), a novel, brain-penetrant GCS inhibitor, has been investigated in preclinical models of synucleinopathy to explore the relationship between glycosphingolipid levels, α-synuclein pathology, and lysosomal function. nih.gov

Modulation of Alpha-Synuclein Pathology in Preclinical Systems

Research using in vitro rodent primary neuron models has demonstrated the potential of this compound (BZ1) to mitigate the pathological hallmarks associated with GBA1 mutations and α-synuclein aggregation. nih.gov

In primary cortical neuron cultures from mice with a D409V GBA1 mutation (a model for Gaucher disease-related synucleinopathy), treatment with BZ1 led to a dose-dependent reduction in the glycosphingolipids GlcCer and GlcSph. nih.gov Furthermore, the administration of BZ1 significantly reduced the accumulation of detergent-insoluble, phosphorylated α-synuclein (pS129 α-syn), a key pathological form of the protein. nih.gov

The studies utilized a pre-formed fibril (PFF) model of α-synuclein pathology, where seeding with PFFs induces the aggregation of endogenous α-synuclein. In these models, BZ1 treatment not only decreased the levels of insoluble pS129 α-syn but also rescued lysosomal deficits associated with the GBA1 mutation and PFF administration. nih.gov The compound was also shown to attenuate the neurodegeneration of dopamine (B1211576) neurons induced by α-synuclein pathology. nih.gov In vivo studies confirmed that BZ1 has pharmacological activity in the mouse brain, reducing glycosphingolipids to a degree similar to that observed in the neuronal cultures. nih.gov

These findings support the hypothesis that reducing glycosphingolipid levels through GCS inhibition can modulate α-synuclein homeostasis and protect against neurodegeneration in preclinical models of GBA-related synucleinopathies. nih.gov

Table 1: Preclinical Findings for this compound (BZ1) in GBA-Related Synucleinopathy Models

Model SystemKey FindingsReference
Rodent Primary Cortical Neurons (with D409V GBA1 mutation)Dose-dependent reduction of glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph). nih.gov
Rodent Primary Neuron Pre-Formed Fibril (PFF) ModelSignificant decrease in insoluble, phosphorylated α-synuclein (pS129 α-syn). nih.gov
Rodent Primary Neuron Pre-Formed Fibril (PFF) ModelRescue of lysosomal functional deficits. nih.gov
Dopaminergic Neuron PFF ModelAttenuation of α-synuclein-induced neurodegeneration. nih.gov
In Vivo Mouse ModelDemonstrated pharmacological activity and reduction of glycosphingolipids in the brain. nih.gov

Amelioration of Cognitive Deficits in Animal Models

Research into the direct effects of this compound, also known as benzoxazole (B165842) 1 (BZ1), on cognitive deficits in animal models is still emerging. However, preclinical studies have investigated its activity in models relevant to neurodegenerative diseases that are characterized by cognitive impairment, such as synucleinopathies.

In a key study, the administration of BZ1 was shown to have pharmacological activity in the mouse brain, where it effectively reduced levels of glycosphingolipids nih.gov. While this study did not report on behavioral outcomes related to cognition, it did examine the compound's effect on the underlying pathology in primary neuron cultures. The administration of BZ1 significantly reduced the accumulation of pathological alpha-synuclein, a protein aggregate central to the pathology of diseases like Parkinson's disease and dementia with Lewy bodies nih.gov. Furthermore, BZ1 was found to rescue lysosomal deficits and attenuate the neurodegeneration of dopamine neurons in these in vitro models nih.gov.

These findings suggest a neuroprotective potential for this compound by targeting the cellular mechanisms that contribute to the neuronal damage seen in synucleinopathies. The reduction of pathological protein aggregation and protection of neuronal integrity are foundational steps that could translate to the amelioration of cognitive deficits. However, dedicated studies employing animal models of cognitive impairment are required to directly substantiate this therapeutic application.

Table 1: Effects of this compound (BZ1) on a Preclinical In Vitro Model of Synucleinopathy nih.gov
Experimental SystemKey Parameter MeasuredObserved Effect of BZ1
Rodent Primary Neuron Cultures (with α-synuclein pathology)Glycosphingolipid ConcentrationsSignificantly decreased
Rodent Primary Neuron Cultures (with α-synuclein pathology)Insoluble Phosphorylated α-synuclein PathologyReduced
Rodent Primary Neuron Cultures (with α-synuclein pathology)Lysosomal DeficitsRescued
Rodent Primary Neuron Cultures (with α-synuclein pathology)Neurodegeneration of Dopamine NeuronsAttenuated

Research in Metabolic Disorder Models

Currently, there is no published research specifically investigating the effects of this compound on insulin (B600854) sensitivity in animal models. While the broader class of Glucosylceramide synthase inhibitors has been explored for this application, showing that reducing glycosphingolipids can improve insulin sensitivity and glycemic control in diabetic animal models, data specific to this compound is not available in the scientific literature.

Research in Skin Barrier Function Models

At present, there are no specific studies published in the scientific literature that evaluate the role of this compound in the regulation of ceramide synthesis within reconstructed epidermal keratinization models. The enzyme Glucosylceramide synthase is known to be a key component in the ceramide metabolic pathway essential for skin barrier function. However, research using this compound to modulate this pathway in skin models has not been reported.

Advanced Methodological Approaches and Future Research Directions for Glucosylceramide Synthase in 3

Development of Novel In Vitro and Cell-Based Assays for Glucosylceramide Synthase-IN-3 Efficacy Profiling

To comprehensively profile the efficacy of this compound, a suite of sophisticated in vitro and cell-based assays is essential. These assays are designed to quantify the compound's inhibitory effect on Glucosylceramide synthase (GCS) and to understand its functional consequences at a cellular level.

Initial efficacy is often determined using enzyme-based assays with purified or recombinant GCS. A more physiologically relevant approach involves cell-based assays that measure GCS activity within a living cell. A common method utilizes fluorescently labeled substrates, such as NBD C6-ceramide, which is taken up by cells and converted by GCS to NBD C6-glucosylceramide. nih.govnih.govnih.gov The product can then be separated from the substrate by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified. nih.govnih.govnih.gov This allows for the direct measurement of GCS inhibition by this compound in a cellular context. nih.gov

More advanced, label-free methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide higher sensitivity and specificity. biomolther.org These assays use non-natural substrates like C8-ceramide and quantify the production of C8-glucosylceramide, offering a robust platform for screening and characterizing inhibitors like this compound. biomolther.org Such methods are crucial for determining key parameters like the half-maximal inhibitory concentration (IC50).

Functional cell-based assays are also critical. For instance, in cell models of diseases like Non-Small Cell Lung Cancer (NSCLC), the effect of this compound on cell proliferation can be assessed through colony formation assays and the growth of 3D tumor spheroids. nih.gov

Table 1: In Vitro and Cell-Based Assays for Efficacy Profiling
Assay TypePrincipleSubstrate ExampleDetection MethodKey Parameter Measured
Enzyme-Based AssayMeasures direct inhibition of purified GCS enzyme activity.C8-ceramideLC-MS/MSIC50 Value
Cell-Based Fluorescent AssayMeasures GCS activity in live cells using a fluorescent ceramide analog.NBD C6-ceramideHPLC with Fluorescence Detection, TLCCellular GCS Activity
Cell Proliferation AssayAssesses the impact of GCS inhibition on the growth of cultured cells (e.g., cancer cells).N/AColony Counting, Spheroid VolumeAnti-proliferative Effect

Establishment and Utilization of Diverse In Vivo Animal Models for Mechanistic Studies

To investigate the systemic and mechanistic effects of this compound, a range of validated in vivo animal models is employed. These models replicate key aspects of human diseases where GCS inhibition is a relevant therapeutic strategy.

For synucleinopathies such as Parkinson's disease, murine models are critical. These include the GbaD409V/D409V mouse, a model of Gaucher-related synucleinopathy, and the A53T-SNCA mouse, which overexpresses a mutant form of α-synuclein. pnas.orgnih.gov In these models, treatment with a GCS inhibitor allows researchers to assess the compound's ability to cross the blood-brain barrier, engage its target in the central nervous system (CNS), reduce the accumulation of glucosylceramide and glucosylsphingosine (B128621), and slow the aggregation of pathological proteins like α-synuclein and tau. nih.govneurology.org

In the context of Alzheimer's disease, the Tg2576 mouse model is utilized. nih.gov Studies in these mice can determine if this compound can mitigate the accumulation of ganglioside GM3, reduce soluble Aβ42 levels, and ameliorate cognitive deficits assessed through behavioral tests like the contextual fear chamber test. nih.gov For investigating metabolic effects, diet-induced obesity (DIO) mice and ZDF rats are used to evaluate improvements in glucose tolerance and reductions in hepatic fat deposition. acs.org

Table 2: In Vivo Animal Models for Mechanistic Studies
Animal ModelDisease AreaKey Pathological FeaturePotential Therapeutic Outcome Measured
GbaD409V/D409V MouseGaucher-related SynucleinopathyGBA mutation, α-synuclein aggregationReduction of CNS lipid substrates, improved cognitive deficits. neurology.org
A53T-SNCA MouseParkinson's Diseaseα-synuclein overexpressionReduced membrane-associated α-synuclein, ameliorated cognitive deficits. pnas.org
Tg2576 MouseAlzheimer's DiseaseAmyloid-β plaque burdenReduced Aβ42 accumulation, improved memory consolidation. nih.gov
Diet-Induced Obesity (DIO) MouseMetabolic DiseaseInsulin (B600854) resistance, hepatic steatosisImproved glucose tolerance, reduced plasma triglycerides. acs.org

Systems Biology and Omics Integration in this compound Research

A systems biology approach, integrating various "omics" technologies, is pivotal for a holistic understanding of the biological impact of this compound. This strategy moves beyond a single target to map the broader network-level changes induced by the inhibitor. mdpi.comfrontiersin.org

Quantitative lipidomics is essential for precisely mapping the alterations in the sphingolipid metabolic pathway following treatment with this compound. Using techniques like HPLC-MS/MS, researchers can quantify changes in a wide array of lipids in both cells and tissues from animal models. nih.gov This analysis would confirm target engagement by showing a decrease in glucosylceramide and its downstream metabolites, such as gangliosides. mdpi.com Concurrently, it would monitor the levels of the substrate, ceramide, to understand how the cell adapts to the enzymatic block. mdpi.com This detailed profiling can reveal novel biomarkers of drug response and provide deeper insight into the mechanism of action.

Transcriptomics (via microarray or RNA-sequencing) and proteomics (via mass spectrometry) are employed to identify the downstream genes and proteins whose expression levels are altered by this compound. In studies of other GCS inhibitors, microarray analysis has successfully identified genes involved in cell proliferation that are suppressed by treatment. nih.gov Similarly, multi-omic studies combining proteomics and lipidomics have been used to create pathway analyses that link changes in lipid profiles to alterations in biological functions like fatty acid metabolism and inflammatory response. youtube.com Applying these techniques to this compound would uncover the full spectrum of cellular pathways it modulates, potentially revealing unexpected mechanisms or off-target effects and helping to build a comprehensive picture of its biological activity. plos.org

Rational Design and Synthesis of Next-Generation this compound Derived Inhibitors

Building upon the scaffold of this compound, rational design strategies are employed to create next-generation inhibitors with superior properties. This process begins with establishing a clear structure-activity relationship (SAR) to understand which chemical moieties of the molecule are key for its potency. acs.org

Computational methods, including molecular docking and molecular dynamics simulations, are invaluable in this process. acs.orgnih.gov By modeling the interaction between this compound and the GCS enzyme's active site, researchers can predict how structural modifications will affect binding affinity and inhibitory activity. nih.gov This in silico approach guides the synthesis of new analogs designed for enhanced characteristics, such as increased potency, greater selectivity, improved metabolic stability, and better penetration of the blood-brain barrier—a critical factor for treating neurological diseases. acs.orgresearchgate.net The goal is to optimize the therapeutic profile, creating compounds with greater efficacy and a wider therapeutic window. nih.gov

Exploration of this compound in Drug Repurposing Strategies for Emerging Therapeutic Areas

Drug repurposing offers a promising avenue to expand the therapeutic applications of this compound beyond its initial indications. This strategy involves screening the compound against diseases where GCS and glycosphingolipid metabolism are implicated but not yet established as therapeutic targets.

Computational screening of existing drug libraries has successfully identified unexpected GCS inhibitors, demonstrating the feasibility of this approach. nih.govmdpi.com A similar strategy can be applied in reverse, testing this compound for efficacy in new therapeutic areas. Emerging evidence suggests a role for GCS in various cancers, where it can contribute to multidrug resistance. medchemexpress.com Therefore, this compound could be evaluated in preclinical cancer models, particularly in chemoresistant tumors, to assess its potential as a sensitizing agent. nih.govmdpi.com Other potential areas for exploration include inflammatory diseases and certain viral infections where host cell sphingolipid metabolism plays a key role. pnas.org This systematic exploration could rapidly broaden the clinical utility of this compound.

Q & A

Q. What is the mechanism of action of Glucosylceramide Synthase-IN-3 (GCS-IN-3) in modulating glycosphingolipid metabolism?

GCS-IN-3 inhibits glucosylceramide synthase (GCS), an enzyme that catalyzes the transfer of glucose to ceramide, forming glucosylceramide (GlcCer), a precursor for complex glycosphingolipids. By blocking this step, GCS-IN-3 reduces cellular GlcCer levels, as demonstrated in both human (IC50 = 94 nM) and murine (IC50 = 160 nM) cell models . In primary neurons, it achieves even lower IC50 values (20 nM), suggesting enhanced potency in neural tissues . This inhibition disrupts downstream glycosphingolipid biosynthesis, including lactosylceramide and gangliosides, which are critical for membrane structure and signaling .

Q. How do researchers determine the IC50 values of GCS-IN-3 across different cellular models?

IC50 determination involves exposing cells (e.g., fibroblasts, neurons) to varying concentrations of GCS-IN-3 and measuring residual GlcCer levels via liquid chromatography-mass spectrometry (LC-MS) or fluorescent assays. For example, in WT and D409V mutant mouse cortical neurons, GlcCer reduction was dose-dependent (10–300 nM), with statistical validation of potency differences between models . Parallel experiments in human versus murine cells account for species-specific enzyme kinetics and membrane permeability .

Q. What in vivo models are used to evaluate GCS-IN-3’s pharmacological efficacy?

Studies in C57BL/6 mice (8-week-old males) show that oral administration of GCS-IN-3 (6–100 mg/kg) reduces plasma GlcCer by ~75% and brain GlcCer by ~48% after 8 hours . Chronic dosing (4 days) enhances efficacy, supporting its potential in neurodegenerative models like synucleinopathy. Brain penetration is facilitated by its high permeability (pApp = 26.54) and absence of P-glycoprotein substrate activity, critical for crossing the blood-brain barrier .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on ceramide accumulation following GCS inhibition?

While some inhibitors (e.g., miglustat) do not induce ceramide accumulation in neuroblastoma cells, others (e.g., d,l-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol) do, likely due to differences in off-target effects or compensatory sphingolipid pathways . For GCS-IN-3, ceramide levels should be monitored alongside GlcCer using tandem MS to assess metabolic rerouting. Comparative studies with structurally distinct inhibitors can clarify mechanism-specific outcomes .

Q. What methodological challenges arise when translating in vitro GCS-IN-3 data to in vivo models?

Key challenges include:

  • Solubility and formulation : GCS-IN-3 requires solvents like 30% Captisol for oral dosing, with stability tested under varying storage conditions (-20°C to -80°C) .
  • Tissue-specific effects : Brain GlcCer reduction (48%) lags behind plasma (75%), necessitating time-course studies to optimize dosing schedules .
  • Species variability : Murine IC50 values (160 nM) differ from human (94 nM), requiring cross-validation in humanized models or primary cell lines .

Q. What advanced techniques are used to quantify glycosphingolipid changes in preclinical studies?

  • LC-MS/MS : Enables precise quantification of GlcCer isomers and downstream metabolites (e.g., sulfatides, gangliosides) in brain tissue .
  • Lipid extraction protocols : The Bligh-Dyer method (chloroform-methanol-water) ensures high-purity lipid isolation from tissues, critical for reproducible MS analysis .
  • Detergent solubility assays : Used to assess GCS-IN-3’s impact on detergent-insoluble α-synuclein aggregates, linking lipid metabolism to proteinopathy .

Methodological Considerations

Q. How should researchers design dose-response experiments for GCS-IN-3 to account for metabolic feedback?

  • Dose range : Test concentrations spanning 0.1× to 10× IC50 (e.g., 10–300 nM in vitro; 6–100 mg/kg in vivo) .
  • Timepoints : Acute (8-hour) vs. chronic (4-day) dosing to capture transient versus sustained effects on GlcCer and ceramide .
  • Control groups : Include miglustat or eliglustat as comparator inhibitors to benchmark potency and specificity .

Q. What analytical workflows validate GCS-IN-3’s target engagement and off-target effects?

  • Enzyme activity assays : Directly measure GCS inhibition using radiolabeled UDP-glucose and ceramide substrates.
  • Sphingolipidomics : Profile >100 sphingolipid species via high-resolution MS to detect off-target modulation of sphingomyelin or ceramide-1-phosphate .
  • Transcriptomics : Evaluate compensatory upregulation of GCS or related enzymes (e.g., UDP-glucose ceramide glucosyltransferase) in treated cells .

Data Interpretation and Limitations

Q. How do interspecies differences impact the interpretation of GCS-IN-3’s efficacy?

Murine models may underestimate human efficacy due to higher IC50 values (160 nM vs. 94 nM). Human induced pluripotent stem cell (iPSC)-derived neurons or 3D organoids better replicate human glycosphingolipid metabolism for translational validation .

Q. What are the implications of GCS-IN-3’s lack of P-gp substrate activity for chronic dosing?

Avoiding P-gp-mediated efflux enhances brain bioavailability but increases the risk of peripheral toxicity. Regular monitoring of liver enzymes and sphingomyelin levels is recommended, as GCS inhibition can alter hepatic lipid homeostasis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.